molecular formula C10H18N2O2 B14337820 1-Acetamido-N-methylcyclohexane-1-carboxamide CAS No. 103732-15-6

1-Acetamido-N-methylcyclohexane-1-carboxamide

Cat. No.: B14337820
CAS No.: 103732-15-6
M. Wt: 198.26 g/mol
InChI Key: GUQAMTZIPHETKH-UHFFFAOYSA-N
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Description

1-Acetamido-N-methylcyclohexane-1-carboxamide is an organic compound with a cyclohexane ring substituted with an acetamido group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetamido-N-methylcyclohexane-1-carboxamide typically involves the amidation of a carboxylic acid substrate. One common method is the catalytic amidation of 1-methylcyclohexane-1-carboxylic acid with acetamide under mild conditions. The reaction can be catalyzed by various catalysts, including transition metal complexes and organocatalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Acetamido-N-methylcyclohexane-1-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Acetamido-N-methylcyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-acetamido-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetamido-N-methylcyclohexane-1-carboxamide is unique due to the presence of both the acetamido and methyl groups on the cyclohexane ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above .

Properties

CAS No.

103732-15-6

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

1-acetamido-N-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C10H18N2O2/c1-8(13)12-10(9(14)11-2)6-4-3-5-7-10/h3-7H2,1-2H3,(H,11,14)(H,12,13)

InChI Key

GUQAMTZIPHETKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCCCC1)C(=O)NC

Origin of Product

United States

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